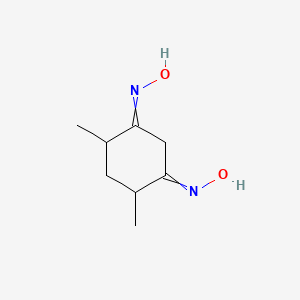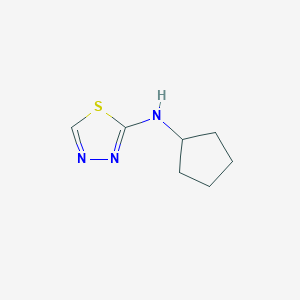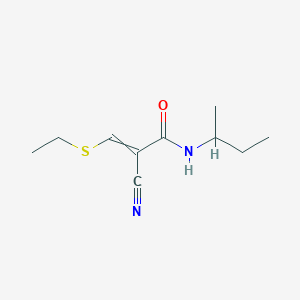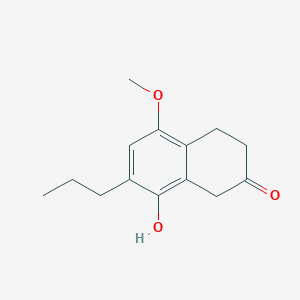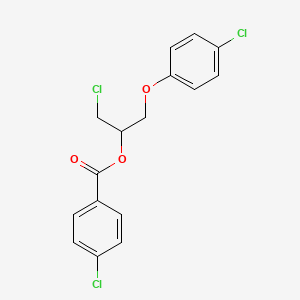![molecular formula C9H8BrNO3 B14369526 Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- CAS No. 90237-10-8](/img/structure/B14369526.png)
Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- is a compound that belongs to the class of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- typically involves the condensation reaction between glycine and 5-bromo-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted phenyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- involves its ability to form stable complexes with metal ions. The Schiff base can coordinate to metal centers through the nitrogen and oxygen atoms, influencing the reactivity and stability of the metal complexes. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in medicinal chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylideneaniline: Another Schiff base with a similar structure but without the bromine atom.
N-Salicylidene glycine: Similar structure but lacks the bromine substituent.
5-Bromo-2-hydroxybenzaldehyde: The aldehyde precursor used in the synthesis of the compound.
Uniqueness
The presence of the bromine atom in Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- enhances its reactivity and potential for forming unique metal complexes. This makes it distinct from other Schiff bases and valuable for specific applications in coordination chemistry and medicinal research.
Propriétés
Numéro CAS |
90237-10-8 |
|---|---|
Formule moléculaire |
C9H8BrNO3 |
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
2-[(5-bromo-2-hydroxyphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-7-1-2-8(12)6(3-7)4-11-5-9(13)14/h1-4,12H,5H2,(H,13,14) |
Clé InChI |
RHCFWTKGLGVBIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C=NCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


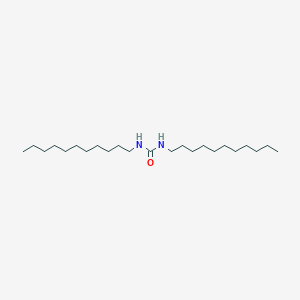
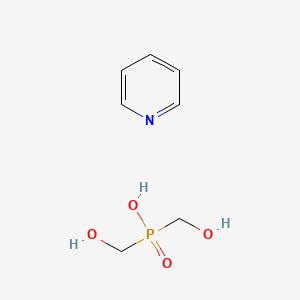
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)

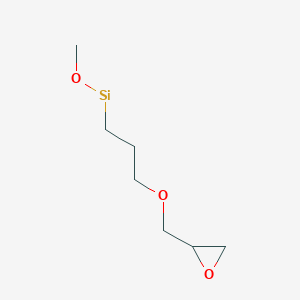
![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)
